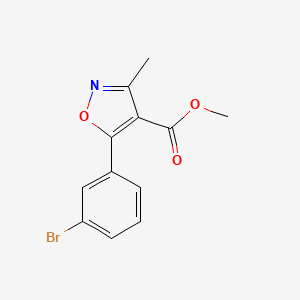
5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester
Vue d'ensemble
Description
The compound “5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted with a 3-bromophenyl group and a methyl group. The carboxylic acid methyl ester functional group is attached to the 4-position of the isoxazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the bromophenyl group, and the carboxylic acid methyl ester group. The bromine atom on the phenyl ring is a heavy atom that could significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The bromine atom on the phenyl ring could be replaced by other groups in a substitution reaction. The ester group could be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom could increase the compound’s density and boiling point .Applications De Recherche Scientifique
Tautomerism and Basicity
Research on isoxazoles, closely related to 5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester, demonstrates their significant role in tautomerism and basicity studies. Studies indicate that isoxazol-5-ones, sharing structural similarities, exist in different forms depending on the solvent's polarity and can be compared to carboxylic acids in terms of acid strength (Boulton & Katritzky, 1961).
Synthesis of Derivatives
Research has focused on synthesizing various isoxazole derivatives, exploring their potential applications. For instance, reactions involving β-Bromocinnamonitrile and hydroxylamine under alkaline conditions produce different isoxazole derivatives, highlighting the chemical versatility and potential for producing a range of compounds with diverse applications (Iwai & Nakamura, 1966).
Biological Activity
Studies on comenic acid derivatives containing isoxazole moieties, which are structurally related, have shown a synergistic effect when used with antitumor drugs in chemotherapy for brain tumors. This suggests potential applications in enhancing the efficacy of existing treatments (Kletskov et al., 2018).
Selective Chemical Reactions
Investigations into the selective nucleophilic chemistry of isoxazole derivatives have led to the synthesis of a variety of compounds. For instance, selective reactions have been used to produce 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids, showcasing the potential for generating a wide array of drug-like molecules (Robins et al., 2007).
Molecular Interactions and Stability
Research into pyrazole ester derivatives, which share a structural similarity to isoxazole derivatives, has provided insights into molecular interactions and stability. For example, studies on the binding of acetone molecules to pyrazole moieties reveal key stabilization mechanisms, which are crucial for understanding and designing new compounds with desired properties (Tewari et al., 2014).
Synthetic Pathways
Developing novel synthetic pathways for isoxazole derivatives remains a significant area of research. Methods like cycloaddition reactions and lithiation have been explored to create new compounds, potentially leading to breakthroughs in various applications, including drug development and material science (Micetich & Chin, 1970).
Herbicidal Activity
Investigations into isoxazole derivatives have also explored their potential as herbicides. Some derivatives have exhibited significant herbicidal activity, suggesting their use in agricultural applications (Hamper et al., 1995).
Orientations Futures
Propriétés
IUPAC Name |
methyl 5-(3-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)11(17-14-7)8-4-3-5-9(13)6-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMCQOBEMFGJFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)OC)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701158144 | |
| Record name | 4-Isoxazolecarboxylic acid, 5-(3-bromophenyl)-3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701158144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester | |
CAS RN |
1355334-84-7 | |
| Record name | 4-Isoxazolecarboxylic acid, 5-(3-bromophenyl)-3-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355334-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isoxazolecarboxylic acid, 5-(3-bromophenyl)-3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701158144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



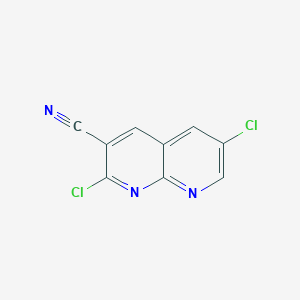
![3-(4-Chloro-2-fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1397021.png)
![4-{[(4-Chloro-2-fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397022.png)
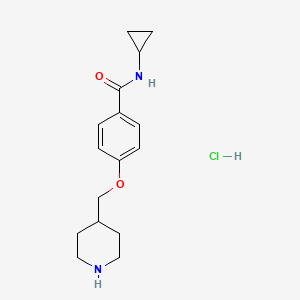
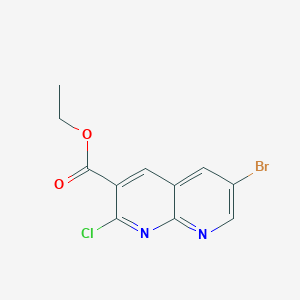
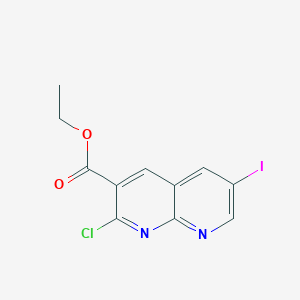
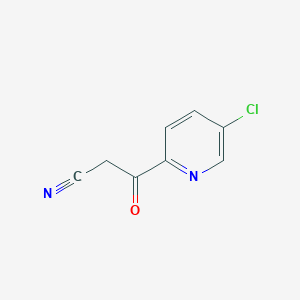
![3-(2-Methylimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1397031.png)
![4-{[(4-Fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397034.png)

![[(5-Pyrazin-2-yl-4H-1,2,4-triazol-3-yl)methyl]-amine dihydrochloride](/img/structure/B1397037.png)
![7-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1397038.png)
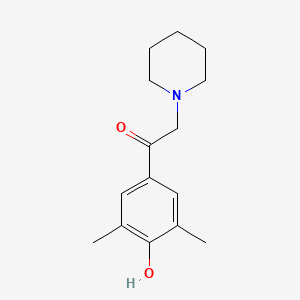
![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1397041.png)